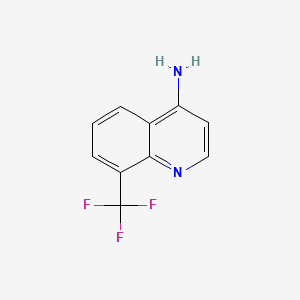

8-(Trifluoromethyl)quinolin-4-amine

Übersicht

Beschreibung

8-(Trifluoromethyl)quinolin-4-amine is a fluorinated quinoline derivative with the molecular formula C10H7F3N2. This compound is characterized by the presence of a trifluoromethyl group at the 8th position and an amine group at the 4th position of the quinoline ring. The incorporation of fluorine atoms into organic molecules often enhances their biological activity and stability, making this compound a compound of significant interest in various fields of scientific research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Trifluoromethyl)quinolin-4-amine typically involves the acid-catalyzed condensation of anilines with ethyl 4,4,4-trifluoroacetoacetate, leading to the formation of 1,4-dihydro-2-trifluoromethyl-4H-4-quinolinones. These intermediates can then be converted into 4-bromo-2-(trifluoromethyl)quinolines, which undergo further reactions to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions: 8-(Trifluoromethyl)quinolin-4-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions, particularly involving the trifluoromethyl group, are common.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and arylboronic acids are employed in substitution reactions.

Major Products Formed:

Oxidation: Quinoline N-oxides.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

8-(Trifluoromethyl)quinolin-4-amine is recognized as a valuable intermediate in the synthesis of several pharmaceuticals. Its structural characteristics contribute to its efficacy as a precursor for:

- Antimalarial Agents : The compound plays a crucial role in developing drugs targeting malaria, leveraging its ability to interfere with the biological pathways of the malaria parasite .

- Anticancer Drugs : Research indicates that derivatives of this compound exhibit cytotoxic properties against various cancer cell lines, making it a candidate for new cancer therapies . For instance, studies have shown that modifications of the quinoline structure can enhance its potency against tumor cells by targeting microtubule dynamics .

Fluorescent Probes

The unique chemical structure of this compound allows it to serve as a basis for developing fluorescent probes. These probes are essential in:

- Biological Imaging : The compound's fluorescence properties enable researchers to visualize cellular processes, enhancing our understanding of biological mechanisms at the cellular level .

Material Science

In material science, this compound is utilized for:

- Advanced Materials Development : Its thermal and chemical stability makes it suitable for creating high-performance polymers and coatings that require enhanced durability and resistance to environmental factors .

Analytical Chemistry

The compound is employed in analytical methods for detecting specific analytes in complex mixtures. Its applications include:

- Food Safety and Environmental Monitoring : Analytical techniques using this compound facilitate the detection and quantification of contaminants and other analytes, thus contributing to public health and safety .

Research in Organic Synthesis

As a building block in organic synthesis, this compound enables researchers to explore new chemical reactions. Its versatility allows for:

- Synthesis of Novel Compounds : Researchers can utilize this compound to design and synthesize new molecules with potential therapeutic effects or unique properties .

Table 1: Summary of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Antimalarial and anticancer agents | Targeted therapeutic effects |

| Fluorescent Probes | Biological imaging | Enhanced visualization of cellular processes |

| Material Science | Advanced materials (polymers, coatings) | Increased thermal and chemical resistance |

| Analytical Chemistry | Detection of analytes in food/environmental samples | Improved safety monitoring |

| Organic Synthesis | Building block for novel compounds | Exploration of new chemical reactions |

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound derivatives on various cancer cell lines, including PC3 (prostate cancer), K562 (leukemia), and HeLa (cervical cancer). Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting significant potential as anticancer agents due to their ability to inhibit microtubule polymerization .

Case Study 2: Fluorescent Probes

Research conducted on the application of this compound as a fluorescent probe demonstrated its effectiveness in imaging live cells. The study reported that the probe provided high contrast images with minimal background noise, facilitating detailed observation of cellular dynamics during various biological processes .

Wirkmechanismus

The mechanism of action of 8-(Trifluoromethyl)quinolin-4-amine involves its interaction with specific molecular targets, such as protein kinases. For instance, it has been shown to inhibit the activity of SGK1, a kinase implicated in cancer cell proliferation and survival. This inhibition leads to apoptosis and cell cycle arrest in cancer cells . Additionally, the compound can disrupt microtubule polymerization, further contributing to its anti-cancer effects .

Vergleich Mit ähnlichen Verbindungen

4-Trifluoromethyl-2-anilinoquinoline: Another fluorinated quinoline derivative with similar biological activities.

2-(Trifluoromethyl)quinolin-4-amine: A closely related compound with potent antitumor properties

Uniqueness: 8-(Trifluoromethyl)quinolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the trifluoromethyl and amine groups enhances its reactivity and potential as a versatile intermediate in organic synthesis .

Biologische Aktivität

8-(Trifluoromethyl)quinolin-4-amine, also known as 4-amino-8-(trifluoromethyl)quinoline, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its promising biological activities. This article presents a comprehensive overview of its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C10H8F3N, with a molecular weight of 212.17 g/mol. Its structure features a quinoline core with a trifluoromethyl group at the 8-position and an amino group at the 4-position. This unique substitution pattern enhances its chemical stability and biological activity, making it a candidate for various pharmacological applications.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

1. Antimalarial Activity

- The compound has been identified as an effective antimalarial agent, leveraging its structural similarity to other quinoline-based drugs. Its trifluoromethyl substitution enhances potency against Plasmodium species, which are responsible for malaria. Studies have shown that compounds with similar substitutions can effectively inhibit the growth of malaria parasites .

2. Antitumor Properties

- Preliminary studies suggest that this compound may possess antitumor properties. In vitro evaluations have indicated that derivatives of this compound can inhibit microtubule polymerization, crucial for cancer cell division. For instance, certain derivatives demonstrated half-maximal inhibitory concentrations (IC50) as low as 0.01 µM against HeLa cell lines, indicating potent anti-proliferative effects .

3. Antiamoebic Activity

- The compound has also been explored for its potential as an antiamoebic agent, suggesting efficacy against amoeba parasites. However, these findings are still in preliminary stages and require further validation through extensive research.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Binding Affinity : Studies have shown that the compound can bind effectively to enzymes and receptors involved in disease pathways, particularly those associated with malaria and cancer.

- Microtubule Disruption : Research indicates that some derivatives act as tubulin inhibitors, disrupting the microtubule network in cancer cells and inducing apoptosis in a dose-dependent manner .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

Eigenschaften

IUPAC Name |

8-(trifluoromethyl)quinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2/c11-10(12,13)7-3-1-2-6-8(14)4-5-15-9(6)7/h1-5H,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTMLOHYYNHRKTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371050 | |

| Record name | 8-(trifluoromethyl)quinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

243977-15-3 | |

| Record name | 8-(trifluoromethyl)quinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 243977-15-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.